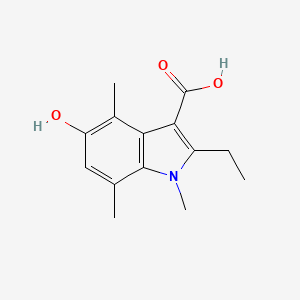![molecular formula C13H24O2 B13221251 [8-(Propan-2-yl)-1-oxaspiro[4.5]decan-2-yl]methanol](/img/structure/B13221251.png)
[8-(Propan-2-yl)-1-oxaspiro[4.5]decan-2-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[8-(Propan-2-yl)-1-oxaspiro[4.5]decan-2-yl]methanol: is a chemical compound with a unique spirocyclic structure. This compound is characterized by its spiro[4.5]decan-2-yl core, which is substituted with a propan-2-yl group and a methanol group. The presence of the spirocyclic structure imparts unique chemical and physical properties to the compound, making it of interest in various fields of research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [8-(Propan-2-yl)-1-oxaspiro[4One common method involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane to form the spirocyclic intermediate . This intermediate is then subjected to further reactions to introduce the desired substituents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, the use of green chemistry principles, such as minimizing waste and using environmentally benign solvents, can be incorporated into the industrial production process.
Analyse Chemischer Reaktionen
Types of Reactions
[8-(Propan-2-yl)-1-oxaspiro[4.5]decan-2-yl]methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or alkane.
Substitution: The propan-2-yl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or organometallic compounds can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [8-(Propan-2-yl)-1-oxaspiro[4.5]decan-2-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in the development of new synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study the interactions of spirocyclic compounds with biological macromolecules. Its structural features allow it to interact with proteins and nucleic acids in unique ways.
Medicine
In medicine, this compound has potential applications as a drug candidate. Its unique structure may impart specific biological activities, such as anti-inflammatory or anticancer properties.
Industry
In industry, this compound can be used as a precursor for the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of new materials with specific functionalities.
Wirkmechanismus
The mechanism of action of [8-(Propan-2-yl)-1-oxaspiro[4.5]decan-2-yl]methanol involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into binding pockets of proteins and enzymes, modulating their activity. The methanol group can form hydrogen bonds with amino acid residues, enhancing its binding affinity. Additionally, the propan-2-yl group can interact with hydrophobic regions of the target molecules, further stabilizing the compound-target complex.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- {1,4-dioxaspiro[4.5]decan-2-yl}methanamine
- N-(4-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}phenyl)-2-(4-methylphenoxy)acetamide
- Spiro[5.5]undecane derivatives
Uniqueness
Compared to similar compounds, [8-(Propan-2-yl)-1-oxaspiro[4.5]decan-2-yl]methanol is unique due to the presence of the propan-2-yl group and the methanol group. These substituents impart specific chemical and physical properties that can influence its reactivity and interactions with other molecules. The spirocyclic structure also contributes to its uniqueness, providing a rigid and well-defined framework that can be exploited in various applications.
Eigenschaften
Molekularformel |
C13H24O2 |
|---|---|
Molekulargewicht |
212.33 g/mol |
IUPAC-Name |
(8-propan-2-yl-1-oxaspiro[4.5]decan-2-yl)methanol |
InChI |
InChI=1S/C13H24O2/c1-10(2)11-3-6-13(7-4-11)8-5-12(9-14)15-13/h10-12,14H,3-9H2,1-2H3 |
InChI-Schlüssel |
LECALYFOQSRBLZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1CCC2(CC1)CCC(O2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(2,5-Dichlorophenyl)sulfanyl]propan-2-one](/img/structure/B13221180.png)
![[(1-Methylcyclopentyl)methyl]hydrazine](/img/structure/B13221181.png)


![3-[3-(2-Aminoethyl)phenyl]phenol](/img/structure/B13221192.png)
![3-Methoxy-5-[(2-methylpropoxy)methyl]aniline](/img/structure/B13221196.png)

![2-{[(2,6-Dimethylphenyl)methyl]amino}propane-1,3-diol](/img/structure/B13221206.png)


![1-[(Benzyloxy)carbonyl]-5-(diethylamino)piperidine-3-carboxylic acid](/img/structure/B13221224.png)
![1-[(2,2-Dimethylcyclopropyl)methyl]-4-methylpiperazine](/img/structure/B13221237.png)

